N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide
Description
N'-[(1E)-1-(4-Bromophenyl)ethylidene]pyrazine-2-carbohydrazide is a Schiff base derivative synthesized via condensation of pyrazine-2-carbohydrazide with 1-(4-bromophenyl)ethan-1-one under acidic conditions . Characterized by spectroscopic methods (¹H NMR, ESI-MS) and X-ray crystallography, its planar pyrazine core and (E)-configuration at the imine bond are critical for structural stability and biological interactions . The compound exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Mycobacterium tuberculosis, outperforming first-line drugs like pyrazinamide (MIC = 1.56 µg/mL) and ethambutol . Molecular docking studies highlight its strong binding affinity to pantothenate synthetase (PS), a key enzyme in bacterial Coenzyme A biosynthesis .
Properties
Molecular Formula |
C13H11BrN4O |
|---|---|
Molecular Weight |
319.16 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+ |
InChI Key |
JOBWOZFBCJKAEJ-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-bromoacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as optical limiting materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazine-Based Analogues
Compound 34 ((E)-N′-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylene]pyrazine-2-carbohydrazide):
- Structure : Differs by a pyrazole substituent at the hydrazide moiety.
- Activity: MIC = 0.78 µg/mL against M.
Compound 35 ((E)-N′-[(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene]-pyrazine-2-carbohydrazide):
- Structure : Incorporates a p-tolyl group instead of 4-bromophenyl.
- Activity : MIC = 1.56 µg/mL, equivalent to ethambutrol but less potent than Compound 33. This indicates electron-donating groups (e.g., methyl) reduce activity compared to electron-withdrawing bromine .
Compound 36 ((E)-N′-[(3-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl)-methylene]pyrazine-2-carbohydrazide):
- Structure : Features a nitro group at the phenyl ring.
Pyrazole and Imidazole Derivatives
3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide () :
- Structure : Replaces pyrazine with a pyrazole ring.
- Activity: Not explicitly reported for TB but shows moderate antibacterial activity (MIC = 7.1 µM against E. coli), suggesting heterocyclic core alterations significantly influence target specificity .
(E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide (Compound 78, ):
- Structure : Contains a nitroimidazole moiety instead of pyrazine.
- Activity : MIC = 7.1 µM against E. coli, comparable to kanamycin B. The nitroimidazole group enhances Gram-negative activity but reduces antitubercular efficacy .
Comparative Data Table
Key Findings
Electron-Withdrawing Groups Enhance Antitubercular Activity : The 4-bromophenyl substituent in the parent compound improves binding to PS via hydrophobic interactions and halogen bonding .
Heterocyclic Core Determines Target Specificity : Pyrazine derivatives excel against TB, while pyrazole/imidazole analogues show broader antibacterial activity .
Hydrogen Bonding and Crystal Packing : The parent compound’s planar pyrazine ring and intramolecular hydrogen bonds (N–H···O) stabilize its conformation, enhancing bioavailability compared to bulkier derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
